molecular formula C20H18I2N2O4 B14364471 3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide CAS No. 90688-61-2

3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide

Cat. No.: B14364471
CAS No.: 90688-61-2
M. Wt: 604.2 g/mol
InChI Key: MEWQSJAVIZNIEQ-UHFFFAOYSA-L
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Description

3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide is a chemical compound with the molecular formula C20H18I2N2O4 It is known for its unique structure, which includes a phenylenebis(carbonyloxy) core linked to two 1-methylpyridin-1-ium groups, and is paired with two iodide ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide typically involves the reaction of 1,3-phenylenebis(carbonyloxy) dichloride with 1-methylpyridine in the presence of a base, followed by the addition of iodine to form the diiodide salt. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The iodide ions can be substituted with other anions or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like thiols, amines, or phosphines can be used to replace the iodide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce lower oxidation state derivatives. Substitution reactions would result in the formation of new compounds with different anions or nucleophiles replacing the iodide ions.

Scientific Research Applications

3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, proteins, and nucleic acids, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridinium) diiodide
  • 3,3’-[1,3-Phenylenebis(carbony limino)]dipyridinium

Uniqueness

3,3’-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide is unique due to its specific structure and the presence of iodide ions This gives it distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

90688-61-2

Molecular Formula

C20H18I2N2O4

Molecular Weight

604.2 g/mol

IUPAC Name

bis(1-methylpyridin-1-ium-3-yl) benzene-1,3-dicarboxylate;diiodide

InChI

InChI=1S/C20H18N2O4.2HI/c1-21-10-4-8-17(13-21)25-19(23)15-6-3-7-16(12-15)20(24)26-18-9-5-11-22(2)14-18;;/h3-14H,1-2H3;2*1H/q+2;;/p-2

InChI Key

MEWQSJAVIZNIEQ-UHFFFAOYSA-L

Canonical SMILES

C[N+]1=CC=CC(=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=C[N+](=CC=C3)C.[I-].[I-]

Origin of Product

United States

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